molecular formula C6H5ClFNO B8728451 3-Amino-2-chloro-4-fluorophenol

3-Amino-2-chloro-4-fluorophenol

Cat. No.: B8728451
M. Wt: 161.56 g/mol
InChI Key: ZOHCUDKMOCVFEZ-UHFFFAOYSA-N
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Description

Significance of Phenolic Compounds in Organic Synthesis and Chemical Sciences

Phenolic compounds, and by extension aminophenols, are foundational pillars in organic synthesis. researchgate.net Their hydroxyl group provides a reactive site for a multitude of chemical transformations, including etherification and esterification. The amino group in aminophenols adds another layer of reactivity, allowing for acylation, alkylation, and the formation of diazonium salts, which are versatile intermediates for introducing a wide array of functional groups. researchgate.net

Aminophenols are crucial precursors in the synthesis of a vast range of commercially important products. researchgate.net They are indispensable in the manufacture of dyes and pigments, with their derivatives forming the basis for many azo dyes used in textiles and printing inks. researchgate.netsuniv.ac.in In the pharmaceutical industry, aminophenols are key building blocks for numerous drugs, most notably the synthesis of analgesics and antipyretics. researchgate.netwikipedia.org For example, 4-aminophenol (B1666318) is the final intermediate in the industrial production of paracetamol. wikipedia.org Their versatility makes them a subject of continuous research for creating novel molecules with unique biological or material properties.

The Role of Halogen and Amino Substituents in Aromatic Systems

The chemical personality of an aromatic compound is profoundly influenced by its substituents. In 3-Amino-2-chloro-4-fluorophenol, the interplay between the amino, chloro, and fluoro groups, in conjunction with the phenolic hydroxyl group, creates a complex electronic and steric environment.

Electronic Effects : Substituents exert influence through inductive and resonance effects.

The amino (-NH2) and hydroxyl (-OH) groups are activating groups. They have an electron-withdrawing inductive effect due to the electronegativity of nitrogen and oxygen, but a much stronger electron-donating resonance effect, where their lone pairs of electrons delocalize into the benzene (B151609) ring. This increases the electron density of the ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack.

Steric Effects : The physical size of the substituents can hinder the approach of reagents to adjacent positions on the ring, influencing the regioselectivity of reactions.

The combination of these groups in a single molecule results in a finely tuned reactivity profile. The activating influence of the amino and hydroxyl groups competes with the deactivating nature of the halogens, and the ultimate outcome of a reaction depends on the specific reagents and conditions used.

Overview of Research Trajectories for Complex Fluorinated and Chlorinated Aminophenols

Research into complex halogenated aminophenols is driven by the quest for novel molecules with enhanced or specific functionalities. The introduction of halogen atoms can significantly alter a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. pressbooks.pubnih.gov

A significant research trajectory is their use as advanced intermediates in medicinal chemistry. For instance, the related compound 4-Amino-3-fluorophenol is a key intermediate for the synthesis of Regorafenib, a multi-kinase inhibitor used in cancer therapy. tdcommons.org This highlights the value of fluorinated aminophenol scaffolds in constructing complex, biologically active molecules.

Furthermore, the unique electronic properties imparted by fluorine and chlorine make these compounds interesting for materials science. They can be used to synthesize specialty polymers or functional dyes whose absorption and emission spectra are fine-tuned by the specific halogenation pattern. The field continues to explore how the strategic placement of different halogens on an aminophenol core can lead to new materials with desired optical or electronic properties.

Properties and Synthesis of this compound

While extensive research exists for the broader class of halogenated aminophenols, specific experimental data for the isomer This compound is not widely available in public scientific literature. However, based on the established principles of physical organic chemistry and data from closely related analogues, we can predict its properties and outline a plausible synthetic route.

Predicted Physicochemical Properties

PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C₆H₅ClFNOBased on the named substituents on a phenol (B47542) ring.
Molecular Weight 161.56 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperatureAminophenols are typically crystalline solids. researchgate.net
Melting Point Higher than 3-Chloro-4-fluorophenol (38-40 °C)The addition of an amino group allows for hydrogen bonding, which generally increases the melting point compared to the parent phenol. sigmaaldrich.com
Solubility Moderately soluble in polar organic solvents; sparingly soluble in water.The phenolic hydroxyl and amino groups can form hydrogen bonds with water, but the overall aromatic and halogenated structure increases lipophilicity.
Acidity/Basicity Amphoteric, with weak basicity from the amino group and weak acidity from the hydroxyl group.The amino group can be protonated, and the hydroxyl group can be deprotonated. The acidity of the phenol is reduced by the electron-donating amino group, while the basicity of the amine is reduced by the electron-withdrawing halogens. researchgate.net

Plausible Synthetic Pathway

A logical approach to the synthesis of this compound would start from a commercially available precursor, 2-chloro-4-fluorophenol . The synthesis would likely proceed via a two-step nitration and reduction sequence.

Nitration of 2-chloro-4-fluorophenol : The first step would be the introduction of a nitro group (-NO₂) onto the aromatic ring via electrophilic aromatic substitution. The directing effects of the existing substituents (-OH, -Cl, -F) would determine the position of nitration. The powerful activating and ortho, para-directing hydroxyl group would be the dominant influence. The position para to the hydroxyl group is already occupied by fluorine. The two ortho positions are at C2 and C6. Since C2 is blocked by a chlorine atom, the nitration is most likely to occur at the C6 position. However, to obtain the desired 3-amino isomer, nitration would need to occur at the C3 position. This would be a minor product under standard nitration conditions due to the directing effects. Specialized conditions or a different starting material, such as 3-Chloro-4-fluorophenol, might be required to favor nitration at the desired position. For example, nitrating 3-Chloro-4-fluorophenol would likely be directed to the 2-position (ortho to the hydroxyl and meta to the halogens) or the 5-position (ortho to the fluorine and para to the hydroxyl).

Reduction of the Nitro Group : The resulting nitrophenol intermediate would then be reduced to the corresponding aminophenol. This is a standard transformation in organic chemistry, commonly achieved using reagents such as iron powder in acetic acid or through catalytic hydrogenation with a metal catalyst like palladium or platinum. wikipedia.org This step would convert the nitro group into the target amino group, yielding this compound.

This proposed pathway is based on well-established reactions for the synthesis of related aminophenols and provides a chemically sound method for accessing this specific, complexly substituted molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5ClFNO

Molecular Weight

161.56 g/mol

IUPAC Name

3-amino-2-chloro-4-fluorophenol

InChI

InChI=1S/C6H5ClFNO/c7-5-4(10)2-1-3(8)6(5)9/h1-2,10H,9H2

InChI Key

ZOHCUDKMOCVFEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1O)Cl)N)F

Origin of Product

United States

Advanced Spectroscopic Characterization of 3 Amino 2 Chloro 4 Fluorophenol

Vibrational Spectroscopy for Structural Elucidation

No specific data available in the searched sources.

No specific data available in the searched sources.

No specific data available in the searched sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific data available in the searched sources.

No specific data available in the searched sources.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Organofluorine Analysis

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful and highly sensitive analytical tool for the characterization of organofluorine compounds. numberanalytics.comnumberanalytics.com The ¹⁹F nucleus possesses a nuclear spin of 1/2 and is 100% naturally abundant, which, combined with its high gyromagnetic ratio, results in high receptivity for NMR detection. numberanalytics.comaiinmr.com A key advantage of ¹⁹F NMR is its extensive chemical shift range, typically spanning over 800 ppm, which provides excellent signal dispersion and high sensitivity to the local electronic environment. numberanalytics.comaiinmr.com

For 3-Amino-2-chloro-4-fluorophenol, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom at the C-4 position. The precise chemical shift of this fluorine nucleus is influenced by the electronic effects of the other substituents on the aromatic ring: the electron-donating amino (-NH₂) and hydroxyl (-OH) groups, and the electron-withdrawing chloro (-Cl) group. The chemical shift provides a sensitive probe of the intramolecular electronic landscape. nih.gov

Furthermore, this fluorine signal would exhibit coupling to the adjacent aromatic proton at C-5 (H-5). This interaction, a three-bond coupling (³JH-F), would split the fluorine signal into a doublet, providing direct evidence for the connectivity between the fluorine atom and the neighboring proton. The magnitude of the coupling constant is valuable for confirming the relative positions of the substituents.

Table 1: Predicted ¹⁹F NMR Data for this compound

ParameterPredicted ValueMultiplicityCoupling Constant (J)
δ (ppm)-120 to -140Doublet (d)³JH-F ≈ 6-9 Hz

Note: The predicted chemical shift is an estimate relative to a standard like CFCl₃ and can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR spectroscopy is indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and establishing the connectivity within a molecule. wikipedia.org Techniques like COSY, HSQC, and HMBC are used to resolve spectral overlap and map out the bonding framework. youtube.comtib.eu

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two or three bonds. For this compound, a cross-peak would be expected between the two vicinal aromatic protons, H-5 and H-6, confirming their adjacent positions on the ring. libretexts.orgyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. wikipedia.orgyoutube.com The HSQC spectrum for this molecule would show correlations for the C-5/H-5 and C-6/H-6 pairs. This allows for the direct assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to four bonds). This is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. For instance, the proton at C-6 would be expected to show correlations to the carbons at C-1, C-2, and C-4. Similarly, H-5 would show correlations to C-1, C-3, and C-4. These correlations are vital for confirming the substitution pattern on the benzene (B151609) ring. youtube.com

Table 2: Expected 2D NMR Correlations for this compound

Proton (¹H)COSY (¹H) CorrelationHSQC (¹³C) CorrelationHMBC (¹³C) Correlations
H-5H-6C-5C-1, C-3, C-4, C-6
H-6H-5C-6C-1, C-2, C-4, C-5
-OH-NH₂ (if exchanging slowly)N/AC-1, C-2
-NH₂-OH (if exchanging slowly)N/AC-2, C-3, C-4

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. slideshare.net Phenols typically exhibit two primary absorption bands in the UV region, which arise from π→π* transitions within the aromatic ring. researchgate.net The position and intensity of these bands are sensitive to the nature and position of substituents on the ring.

The presence of the strongly electron-donating hydroxyl (-OH) and amino (-NH₂) groups on the aromatic ring of this compound is expected to cause a significant bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted phenol (B47542). This is due to the extension of the conjugated system by the lone pairs on the oxygen and nitrogen atoms. researchgate.netacs.org The chloro and fluoro substituents will have a more modest electronic influence. The solvent polarity can also affect the position of the absorption bands. researchgate.net

Table 3: Predicted UV-Vis Absorption Data for this compound (in Methanol)

TransitionPredicted λmax (nm)Description
π→π~290 - 310Primary absorption band, shifted by auxochromes (-OH, -NH₂)
π→π~230 - 250Secondary absorption band

X-ray Diffraction Analysis for Solid-State Structure Determination

Table 4: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemOrthorhombic or Monoclinic
Space Groupe.g., P2₁/c or Pbca
a (Å)~6.1
b (Å)~12.3
c (Å)~5.8
α (°)90
β (°)~105 (for Monoclinic)
γ (°)90
Z (molecules/unit cell)4

Note: These values are illustrative and would need to be determined experimentally.

The solid-state structure of this compound would be heavily influenced by a network of intermolecular interactions. acs.org The hydroxyl (-OH) and amino (-NH₂) groups are excellent hydrogen bond donors and acceptors. nih.gov It is highly probable that strong hydrogen bonds would form, such as O-H···N, N-H···O, or N-H···N, linking adjacent molecules into chains, sheets, or a three-dimensional network. mdpi.com

Table 5: Plausible Hydrogen Bond Geometry

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
O-H···N~0.85~1.90~2.75~170
N-H···O~0.90~2.05~2.95~165

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization (EI) mass spectrometry would provide the molecular weight and structural information based on the molecule's fragmentation pattern.

The mass spectrum would show a molecular ion peak (M⁺˙) corresponding to the exact mass of the molecule (C₆H₅ClFNO). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak would be observed at two mass units higher than the molecular ion peak, with an intensity of about one-third of the M⁺˙ peak.

The fragmentation pattern would provide evidence for the structure. Common fragmentation pathways for such substituted phenols include the loss of small molecules or radicals. For instance, the loss of a chlorine atom ([M-Cl]⁺), the loss of CO ([M-CO]⁺˙), or cleavage of the C-N bond could lead to significant fragment ions in the spectrum.

Table 6: Predicted Key Ions in the Mass Spectrum of this compound

m/z (for ³⁵Cl)Proposed Ion/Fragment
161[C₆H₅³⁵ClFNO]⁺˙ (Molecular Ion, M⁺˙)
163[C₆H₅³⁷ClFNO]⁺˙ (Isotopic Peak, M+2)
133[M-CO]⁺˙
126[M-Cl]⁺
98[M-Cl-CO]⁺

Computational Chemistry and Theoretical Investigations of 3 Amino 2 Chloro 4 Fluorophenol

Quantum Chemical Calculation Methods

The exploration of a molecule's properties through quantum chemical calculations is a cornerstone of computational chemistry. These methods are essential for understanding the behavior of electrons within a molecule, which in turn dictates its structure, stability, and reactivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. It is particularly effective for studying the electronic properties of medium to large-sized molecules. While DFT is a powerful tool for this type of analysis, specific studies applying this method to 3-Amino-2-chloro-4-fluorophenol are not present in the current body of scientific literature.

Hartree-Fock (HF) Method Applications

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method. Although it is less accurate than more advanced methods because it does not fully account for electron correlation, it often serves as a starting point for more complex calculations. A thorough search of scientific databases indicates a lack of studies that have applied the Hartree-Fock method to investigate this compound.

Møller–Plesset Perturbation Theory (MP2) Approaches

Møller–Plesset Perturbation Theory (MP2) is a post-Hartree-Fock method that incorporates electron correlation, offering a higher level of accuracy for predicting molecular properties. This method is particularly useful for systems where electron correlation effects are significant. Regrettably, there are no documented applications of the MP2 approach for the computational study of this compound in the available literature.

Molecular Geometry Optimization and Conformational Analysis

A fundamental aspect of computational chemistry is the determination of a molecule's most stable three-dimensional structure through geometry optimization. This process identifies the arrangement of atoms that corresponds to the lowest energy state. Conformational analysis, a related process, explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For this compound, specific computational data on its optimized geometry and conformational landscape are not available.

Bond Lengths and Bond Angles Analysis

Detailed analysis of bond lengths and bond angles provides critical information about the connectivity and spatial arrangement of atoms within a molecule. This data, typically generated from optimized molecular geometries, is essential for understanding the steric and electronic effects of different functional groups. In the absence of computational studies on this compound, specific values for its bond lengths and angles remain undetermined.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule, including the distribution of electrons and the energies of molecular orbitals, governs its reactivity. Computational methods are used to calculate various descriptors that quantify a molecule's reactivity, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and electrostatic potential maps. Without dedicated computational studies, these crucial electronic structure and reactivity descriptors for this compound are currently unknown.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity of a molecule. The two key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, with significant contributions from the electron-donating amino (-NH₂) and hydroxyl (-OH) groups. Conversely, the LUMO would likely be distributed over the entire molecule, influenced by the electron-withdrawing chlorine and fluorine atoms. Density Functional Theory (DFT) calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), are standard for these predictions. researchgate.net Studies on similar molecules, such as other aminophenol derivatives, have shown that the positions of substituents significantly influence the HOMO-LUMO gap and thus the molecule's reactivity. researchgate.net For instance, a DFT study on 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrile revealed a HOMO-LUMO gap of 3.642 eV, indicating a stable molecular structure. ucl.ac.uk

Illustrative Data: FMO Analysis of this compound (Note: The following data are illustrative, based on typical values for similar aromatic compounds, as specific computational results for this compound were not found.)

ParameterEnergy (eV)
HOMO-5.98
LUMO-1.45
HOMO-LUMO Gap (ΔE) 4.53

This illustrative gap suggests that this compound would be a relatively stable molecule.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored areas indicate negative potential (electron-rich) and are susceptible to electrophilic attack, while blue-colored areas represent positive potential (electron-poor) and are prone to nucleophilic attack. Green areas denote neutral potential. researchgate.net

For this compound, the MEP map would be expected to show strong negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, as these are the most electronegative atoms with lone pairs of electrons. A region of negative potential would also be associated with the fluorine atom. These sites represent the most likely points for electrophilic interaction. Conversely, the hydrogen atoms of the hydroxyl and amino groups would exhibit positive potential (blue), making them sites for nucleophilic interaction. The aromatic ring itself would show a more complex potential distribution due to the competing electronic effects of the various substituents.

Natural Bond Orbital (NBO) Analysis for Stability and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a key factor in molecular stability. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule.

Illustrative Data: NBO Analysis of this compound (Note: The following data are illustrative examples of key interactions and stabilization energies.)

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP (N)π* (C-C)45.5
LP (O)π* (C-C)28.2
π (C-C)π* (C-C)20.1

These illustrative values show significant electron delocalization from the amino and hydroxyl groups into the aromatic ring, contributing to the molecule's stability.

Mulliken Charge Distribution

Mulliken charge analysis is a method for partitioning the total electron density of a molecule among its constituent atoms, providing an estimate of the partial atomic charges. This information is useful for understanding the electrostatic interactions and reactivity of the molecule. It should be noted that Mulliken charges are highly dependent on the basis set used in the calculation.

For this compound, the electronegative atoms (O, N, F, Cl) are expected to carry negative Mulliken charges, while the carbon atoms bonded to them, as well as the hydrogen atoms, would exhibit positive charges. A computational study on 2,6-dichloro-4-fluoro phenol (B47542) using DFT methods calculated the Mulliken charges, providing insight into how halogen and hydroxyl substituents affect charge distribution on a phenol ring. semanticscholar.orgkarazin.ua

Illustrative Data: Mulliken Charge Distribution for this compound (Note: These values are hypothetical, based on expected trends for this structure.)

AtomMulliken Charge (a.u.)
O-0.65
N-0.80
F-0.35
Cl-0.15
C (bonded to O)+0.40
C (bonded to N)+0.25

Thermodynamic Properties and Stability Predictions

Computational chemistry allows for the prediction of various thermodynamic properties, such as enthalpy, entropy, and Gibbs free energy, at different temperatures. These parameters are fundamental to understanding the stability of a molecule and its behavior in chemical reactions. DFT calculations can provide reliable estimates of these properties. nih.gov The calculated total energy of the optimized molecular structure is a key indicator of its stability.

Solvation Effects on Molecular Properties

The properties of a molecule can be significantly influenced by its environment, particularly when in a solution. Solvation models, such as the Polarizable Continuum Model (PCM), are used in computational studies to account for the effects of a solvent. These models can predict how properties like the HOMO-LUMO gap, molecular geometry, and electronic spectra change in different solvents. researchgate.net A study on a similar compound, (E)-3-((3-chloro-4-fluorophenyl) imino) indolin-2-one, demonstrated that global reactivity classifiers and chemical reactivity were substantially altered by solvents. researchgate.net For this compound, moving from a nonpolar to a polar solvent would be expected to influence its electronic properties due to dipole-dipole interactions and potential hydrogen bonding with the solvent.

Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts)

Computational methods are widely used to predict spectroscopic data, which can aid in the identification and characterization of a compound.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. The calculated vibrational frequencies correspond to specific bond stretches, bends, and torsions within the molecule. For this compound, characteristic frequencies would be expected for the O-H and N-H stretching vibrations (typically in the 3300-3500 cm⁻¹ range), C-F and C-Cl stretching, and various aromatic C-C and C-H vibrations. researchgate.netscispace.com

Illustrative Data: Predicted Vibrational Frequencies (Note: These are representative frequencies for the key functional groups.)

Vibrational ModePredicted Frequency (cm⁻¹)
O-H Stretch3650
N-H Asymmetric Stretch3500
N-H Symmetric Stretch3400
C-F Stretch1250
C-Cl Stretch750

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict ¹H and ¹³C NMR chemical shifts. For this compound, the chemical shifts of the aromatic protons and carbons would be influenced by the combined electron-donating and -withdrawing effects of the substituents. Furthermore, predicting the ¹⁹F NMR chemical shift is particularly important for fluorinated compounds. Studies have shown that methods like Hartree-Fock (HF) or DFT with appropriate functionals can provide accurate predictions of ¹⁹F chemical shifts when solvent effects are considered. nih.gov

Illustrative Data: Predicted NMR Chemical Shifts (Note: These are example chemical shifts relative to TMS for ¹H and ¹³C.)

AtomPredicted Chemical Shift (ppm)
¹H (Aromatic)6.5 - 7.5
¹H (OH)5.0 - 6.0
¹H (NH₂)3.5 - 4.5
¹³C (Aromatic)110 - 160

Chemical Reactivity and Transformation Mechanisms of 3 Amino 2 Chloro 4 Fluorophenol

Nucleophilic and Electrophilic Reaction Sites and Profiles

The chemical behavior of 3-Amino-2-chloro-4-fluorophenol is dictated by the electronic properties of its substituents. The amino (-NH₂) and phenolic hydroxyl (-OH) groups are strong activating groups and act as the primary nucleophilic centers. The lone pair of electrons on the nitrogen and oxygen atoms can readily participate in reactions with electrophiles. The hydroxyl group can be deprotonated to form a more potent phenoxide nucleophile.

Conversely, the aromatic ring itself possesses nucleophilic character, but its reactivity towards electrophiles is modulated by the substituents. The -OH and -NH₂ groups are ortho-, para-directing activators, increasing the electron density at positions 5 and 1. However, the chlorine and fluorine atoms are deactivating, ortho-, para-directing groups, withdrawing electron density through induction but donating through resonance. The combined effect of these groups makes the aromatic ring less reactive towards electrophilic substitution than phenol (B47542) or aniline (B41778) but dictates the positions of potential substitutions. The carbon atoms bonded to the electron-withdrawing chlorine and fluorine atoms are potential electrophilic sites, susceptible to nucleophilic aromatic substitution under specific conditions, although this is generally difficult.

Reactions Involving the Phenolic Hydroxyl Group

O-Alkylation and O-Acylation Reactions

The phenolic hydroxyl group can undergo O-alkylation to form ethers and O-acylation to form esters.

O-Alkylation: A common method for O-alkylation is the Williamson ether synthesis, which involves the deprotonation of the phenol to a phenoxide ion using a base, followed by a nucleophilic attack on an alkyl halide. masterorganicchemistry.com The choice of base is crucial to ensure selective O-alkylation over N-alkylation. Using a milder base like potassium carbonate (K₂CO₃) can favor the deprotonation of the more acidic phenolic proton over the amino proton. A patent for a related compound, 2-chloro-4-aminophenol, describes an O-alkylation reaction using perfluoromethyl vinyl ether in the presence of potassium hydroxide (B78521). google.com

O-Acylation: O-acylation involves the reaction of the phenolic hydroxyl group with an acylating agent, such as an acyl chloride or an anhydride (B1165640). To achieve chemoselectivity, the more nucleophilic amino group often needs to be deactivated. This can be accomplished by performing the reaction under acidic conditions, where the amino group is protonated to form a non-nucleophilic ammonium (B1175870) salt. This strategy allows the less reactive hydroxyl group to react with the acylating agent.

Reaction Type Reagent(s) Product Type General Conditions
O-AlkylationAlkyl halide (e.g., R-Br), Base (e.g., K₂CO₃)Aryl etherReaction in a polar aprotic solvent (e.g., DMF, Acetone)
O-AcylationAcyl chloride (e.g., R-COCl)Aryl esterReaction in an acidic medium or after protection of the amino group

Transformations of the Amino Group

The primary amino group is a key site for a variety of chemical transformations, enabling the synthesis of a wide range of derivatives.

N-Alkylation and N-Acylation Reactions

N-Alkylation: Selective N-alkylation of aminophenols can be challenging due to the competing O-alkylation. One strategy involves a two-step process of reductive amination, where the aminophenol is first condensed with an aldehyde or ketone to form an imine or Schiff base, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) to yield the N-alkylated product. umich.eduresearchgate.net Direct alkylation with alkyl halides can lead to mixtures of N-alkylated, O-alkylated, and N,O-dialkylated products. umich.edu

N-Acylation: The amino group readily reacts with acylating agents like acyl chlorides or anhydrides to form amides. This reaction is typically very efficient. When both the amino and hydroxyl groups are present, N-acylation is generally favored over O-acylation under neutral or basic conditions due to the higher nucleophilicity of the nitrogen atom. nih.gov The resulting amides are important intermediates in organic synthesis.

Reaction Type Reagent(s) Product Type General Conditions
N-AlkylationAldehyde/Ketone, Reducing agent (e.g., NaBH₄)Secondary amineReductive amination in a protic solvent (e.g., Methanol)
N-AcylationAcyl chloride (e.g., R-COCl), Base (e.g., Pyridine)AmideReaction in an inert solvent (e.g., DCM, Toluene) at room temperature

Diazotization and Subsequent Derivatization

The primary aromatic amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). google.com This process is known as diazotization.

The resulting aryl diazonium salt is a versatile intermediate that can undergo a variety of substitution reactions, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction. wikipedia.orgbyjus.com This allows for the replacement of the amino group with a wide range of substituents. organic-chemistry.orgnih.gov

Examples of Diazonium Salt Reactions:

Sandmeyer Reaction: Replacement of the diazonium group with -Cl, -Br, or -CN using CuCl, CuBr, or CuCN, respectively. wikipedia.org

Schiemann Reaction: Replacement with -F using fluoroboric acid (HBF₄).

Gattermann Reaction: Replacement with halogens using copper powder as a catalyst.

Hydrolysis: Replacement with an -OH group by heating the diazonium salt solution.

These reactions provide a powerful method for further functionalizing the aromatic ring in ways that are not achievable through direct electrophilic substitution.

Initial Reaction Reagents Intermediate Subsequent Reaction Reagents Final Product
DiazotizationNaNO₂, HClAryl Diazonium SaltSandmeyer (Chlorination)CuCl2,3-Dichloro-4-fluorophenol
DiazotizationNaNO₂, HClAryl Diazonium SaltSandmeyer (Bromination)CuBr3-Bromo-2-chloro-4-fluorophenol
DiazotizationNaNO₂, HClAryl Diazonium SaltSandmeyer (Cyanation)CuCN2-Chloro-4-fluoro-3-cyanophenol
DiazotizationNaNO₂, HBF₄Aryl Diazonium SaltSchiemann ReactionHeat2-Chloro-3,4-difluorophenol

Chemoselective Amidation Reactions

Chemoselective amidation refers to the formation of an amide bond from the amino group of this compound with a carboxylic acid, without affecting the phenolic hydroxyl group. Direct thermal condensation of an amine and a carboxylic acid requires high temperatures and is often inefficient.

Modern synthetic methods employ coupling reagents to facilitate amide bond formation under milder conditions. nih.gov These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amino group. Common coupling reagents include carbodiimides (like DCC or EDC) and phosphonium (B103445) salts (like BOP or PyBOP). nih.gov The choice of solvent and the potential need for a non-nucleophilic base are important considerations to ensure high yields and prevent side reactions. The inherent difference in nucleophilicity between the amino and hydroxyl groups generally allows for selective N-acylation (amidation) under these conditions.

Reactivity of Halogen Substituents

The presence of both chlorine and fluorine atoms on the aromatic ring of this compound provides sites for nucleophilic attack and dehalogenation reactions. The relative reactivity of these halogens is influenced by their position and the electronic effects of the other substituents.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly those activated by electron-withdrawing groups. wikipedia.orgbyjus.com In this compound, the amino and hydroxyl groups are electron-donating, which generally disfavors classical SNAr reactions. However, the halogen atoms themselves, being electronegative, can facilitate these reactions under certain conditions. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org

The rate of SNAr reactions is significantly influenced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negative charge of the Meisenheimer intermediate through resonance. byjus.comlibretexts.org While the amino and hydroxyl groups are activating for electrophilic aromatic substitution, they are deactivating for nucleophilic substitution in their neutral form. However, under basic conditions, the deprotonation of the phenolic hydroxyl group to a phenoxide ion dramatically increases the electron-donating character, further disfavoring a classical SNAr mechanism.

Conversely, a novel strategy involving the generation of a phenoxyl radical via homolysis of the O-H bond has been shown to activate halophenols towards SNAr. This radical acts as a powerful electron-withdrawing group, significantly lowering the energy barrier for nucleophilic substitution. nih.govosti.gov

The relative reactivity of the halogens in SNAr reactions typically follows the order F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack on the carbon atom bearing the halogen, and not the cleavage of the carbon-halogen bond. nih.gov The high electronegativity of fluorine makes the attached carbon more electrophilic and thus more susceptible to nucleophilic attack.

In the context of this compound, nucleophilic substitution could theoretically occur at either the chlorine- or fluorine-bearing carbon. The precise regioselectivity would depend on the reaction conditions and the nature of the incoming nucleophile.

Table 1: General Reactivity Trends in Nucleophilic Aromatic Substitution (SNAr)

FeatureDescription
Mechanism Addition-Elimination
Intermediate Meisenheimer Complex (a resonance-stabilized carbanion)
Activating Groups Electron-withdrawing groups (e.g., -NO2) at ortho/para positions
Deactivating Groups Electron-donating groups (e.g., -NH2, -OH)
Leaving Group Reactivity F > Cl > Br > I
Rate-Determining Step Nucleophilic attack on the aromatic ring

Dehalogenation, the removal of a halogen atom from a molecule, can proceed through various mechanisms, including reductive and oxidative pathways. In the case of halogenated phenols, reductive dehalogenation is a common transformation. This process involves the replacement of a halogen atom with a hydrogen atom and can be achieved using various reducing agents or catalyzed by transition metals.

Studies on related polychlorinated phenols have shown that dehalogenation can be influenced by the position of the halogen and the presence of other substituents. For instance, the dehalogenation of polychlorinated biphenyls (PCBs) can occur under anaerobic conditions mediated by microorganisms. conicet.gov.ar Chemical dechlorination methods, such as using potassium polyethylene (B3416737) glycol (KPEG), have also been shown to be effective for the dehalogenation of PCBs. osti.gov

The relative ease of dehalogenation often follows the trend I > Br > Cl > F, which is the reverse of the leaving group ability in SNAr reactions and correlates with the carbon-halogen bond strength. Therefore, in this compound, the chlorine atom would be expected to be more readily removed than the fluorine atom under reductive conditions.

Intramolecular Cyclization and Rearrangement Reactions

The ortho-disposition of the amino and hydroxyl groups in this compound makes it a prime candidate for intramolecular cyclization reactions, particularly to form benzoxazole (B165842) derivatives. This transformation typically involves the reaction of the aminophenol with a suitable one-carbon synthon, such as an aldehyde, carboxylic acid, or their derivatives. nih.govacs.orgresearchgate.net

The general mechanism for benzoxazole formation from a 2-aminophenol (B121084) involves the initial formation of a Schiff base (imine) or an amide, followed by an intramolecular nucleophilic attack of the hydroxyl oxygen onto the imine or activated carbonyl carbon, and subsequent dehydration or elimination to yield the aromatic benzoxazole ring system. nih.govresearchgate.net The presence of the chloro and fluoro substituents on the benzene (B151609) ring can influence the rate of this cyclization by altering the nucleophilicity of the amino and hydroxyl groups and the electrophilicity of the reaction partners.

Another important intramolecular reaction is the Smiles rearrangement, which is an intramolecular SNAr reaction. nih.govacs.org In this process, a suitable leaving group is displaced by an intramolecular nucleophile. For instance, derivatives of 2-aminophenols can undergo Smiles rearrangement to form N-substituted aminobenzoxazoles. nih.govacs.org

Table 2: Common Intramolecular Reactions of 2-Aminophenol Derivatives

Reaction TypeDescriptionResulting Product
Intramolecular Cyclization Reaction with a one-carbon synthon followed by ring closure and elimination.Benzoxazole derivative
Smiles Rearrangement Intramolecular nucleophilic aromatic substitution.N-substituted aminobenzoxazole

Investigation of Reaction Pathways and Transition States

The elucidation of reaction mechanisms often involves the characterization of reaction pathways and the identification of transition states. Computational chemistry provides powerful tools for these investigations. sciencedaily.comims.ac.jp For reactions involving aminophenols, such as SNAr and cyclization, density functional theory (DFT) calculations can be employed to model the potential energy surface, locate transition state structures, and calculate activation energies.

For SNAr reactions, computational studies can help to understand the stability of the Meisenheimer intermediate and the influence of substituents on the reaction barrier. nih.gov In the case of intramolecular cyclization to form benzoxazoles, computational methods can be used to compare different possible pathways, for example, to determine whether the reaction proceeds via a concerted or a stepwise mechanism. nih.gov

The study of transition states is crucial for understanding the kinetics and selectivity of a reaction. For instance, in the copper-catalyzed cyclization of ortho-haloanilides to form benzoxazoles, the rate-determining step was identified as the oxidative addition, with the reactivity order of the halogens being I > Br > Cl. nih.gov Similar computational approaches could be applied to this compound to predict its reactivity and the most favorable reaction pathways for its various transformations.

Applications in Advanced Organic Synthesis and Precursor Chemistry

Role as a Versatile Synthetic Building Block

3-Amino-2-chloro-4-fluorophenol is a quintessential example of a versatile synthetic building block due to the differentiated reactivity of its functional groups. The amino (NH2) and hydroxyl (OH) groups can undergo a variety of chemical transformations, such as acylation, alkylation, and diazotization, while the chloro (Cl) and fluoro (F) substituents influence the reactivity of the aromatic ring and can participate in nucleophilic substitution or cross-coupling reactions under specific conditions. This multi-functionality allows chemists to construct complex molecular architectures through sequential and controlled reactions. The presence of fluorine, in particular, is significant, as its incorporation into organic molecules can enhance metabolic stability and bioavailability, properties that are highly desirable in drug development. The compound is categorized as an organic building block within several chemical classes, including amines, chlorides, fluorinated compounds, and benzene (B151609) compounds, underscoring its broad utility in synthesis. bldpharm.com

Synthesis of Complex Organic Intermediates

The strategic placement of reactive groups makes this compound an ideal starting material for the synthesis of more elaborate organic intermediates.

The amino group on the this compound scaffold is a key handle for creating a diverse array of functionalized anilines. Aniline (B41778) derivatives are crucial intermediates in many industrial chemical processes. For instance, related halogenated aminophenols are used in the synthesis of specialized chemical products. quickcompany.in The amino group of this compound can be readily acylated, sulfonated, or used in condensation reactions to build larger, more complex aniline structures. These transformations are fundamental steps in the preparation of active pharmaceutical ingredients and other high-value chemicals. The synthesis of related compounds like 2,6-dichloro-4-aminophenol often involves multi-step processes including chlorination, diazonium hydrolysis, and hydrogenation, starting from materials like p-nitroaniline. patsnap.com Similarly, the synthesis of 4-amino-2-chlorophenol (B1200274) is a key process for creating various derivatives. sigmaaldrich.com

Heterocyclic compounds form the structural core of a vast number of pharmaceuticals. The scaffold of this compound is particularly well-suited for constructing nitrogen-containing heterocycles. Research on the closely related compound, 3-Amino-4-fluorophenol, has demonstrated its utility in generating quinolone scaffolds. This is typically achieved through a chemoselective amidation of the amino group, followed by an acid-induced cyclization that involves the phenolic hydroxyl group. Quinolones are a major class of compounds with significant applications, often as anticancer agents that function by inhibiting tubulin polymerization. mdpi.com By analogy, this compound can serve as a precursor for quinolones that are further substituted with a chlorine atom, potentially modulating their biological activity. The general synthetic route involves reacting ortho-amino acetophenones with aroyl chlorides to form amides, which are then cyclized to produce the 2-aryl-4-quinolone core. mdpi.com

Development of Fluorinated and Chlorinated Aromatic Scaffolds

The demand for halogenated, specifically fluorinated, organic molecules has grown significantly, especially in medicinal chemistry. Fluorine's unique properties can dramatically alter a molecule's physical and biological characteristics. This compound is an excellent starting point for creating complex aromatic scaffolds that contain both fluorine and chlorine. These scaffolds are essential building blocks for novel drugs and agrochemicals. For example, fluorinated aromatic amino acids are recognized as crucial components that can modify aromatic-aromatic interactions within peptides. beilstein-journals.org The synthesis of such complex molecules often relies on chiral Ni(II) complexes to introduce chirality and build the desired amino acid structure. beilstein-journals.orgnih.gov The presence of both fluorine and chlorine on the ring allows for differentiated reactivity in cross-coupling reactions, enabling the selective introduction of other functional groups to build highly decorated aromatic systems.

Contribution to Novel Synthetic Methodologies

The unique electronic and steric environment of this compound makes it a valuable substrate for developing and refining new synthetic methods. Its array of functional groups can be used to test the selectivity and efficiency of new catalysts and reagents. For example, developing selective chlorination or amination reactions in the presence of other sensitive groups is a constant challenge in organic synthesis. Processes for preparing related compounds, such as 2-chloro-4-fluorophenol, have been optimized by using specific chlorinating agents like chlorine gas or sulfuryl chloride in the presence of water to achieve high yield and selectivity. google.com The development of efficient, high-yield, and environmentally friendly synthetic routes for halogenated aminophenols is an active area of research, often aiming to reduce waste and avoid harsh reagents. google.com

Use in the Preparation of Advanced Materials Precursors

Beyond pharmaceuticals and agrochemicals, the derivatives of this compound have potential applications in materials science. The incorporation of fluorine into organic materials can impart useful properties such as thermal stability, chemical resistance, and specific optical characteristics. A closely related compound, 3-amino-4-fluorophenol, has been used in the synthesis of fluorinated rhodamine dyes. nih.gov These dyes are used in biological imaging due to their fluorescent properties. The synthesis involves a one-pot reaction with o-phthalic anhydride (B1165640) in an acidic environment. nih.gov The resulting fluorinated dye scaffold demonstrates how aminofluorophenol precursors can be integrated into larger, functional chromophore systems. By extension, this compound could be used to create novel fluorinated and chlorinated dyes or polymers, where the halogens could fine-tune the material's electronic and physical properties for applications in electronics or as specialized coatings.

Environmental Behavior and Biotransformation Research

Environmental Fate and Transport Modeling of Halogenated Phenols

Understanding the environmental fate and transport of halogenated phenols like 3-Amino-2-chloro-4-fluorophenol involves predicting their movement and transformation in various environmental compartments. cdc.govnih.gov This is often accomplished through mathematical models that consider the compound's chemical and physical properties alongside site-specific environmental conditions. cdc.govnih.gov

Key factors influencing the fate and transport of these compounds include:

Physical and Chemical Properties: Properties such as water solubility, vapor pressure, and the tendency to adsorb to soil or sediment particles dictate how a compound will move through the environment. epa.gov

Environmental Conditions: Climate, topography, and the rate of precipitation and evaporation play a significant role in determining the movement of contaminants in surface water, groundwater, and soil. cdc.gov

Transport Processes: These include movement within a single medium (like the flow of groundwater) and across different media (like a chemical leaching from soil into water). nih.gov

Models like AERMOD, PRZM-3, and MODFLOW are used to simulate the dispersion of pollutants in the air, their movement through the soil, and their flow in groundwater, respectively. nih.gov These models, while often complex, provide a qualitative understanding of how a compound like this compound is likely to be distributed in the environment and where potential human and ecological exposures might occur. cdc.govepa.gov The ultimate goal of this modeling is to predict contaminant concentrations in different environmental media and to assess the potential for long-range transport. diva-portal.org

Biodegradation Pathways and Mechanisms

The breakdown of halogenated aromatic compounds by microorganisms is a key process in their removal from the environment. nih.gov This biodegradation can occur under both aerobic and anaerobic conditions and often involves the crucial step of removing the halogen substituent. nih.gov

Enzymatic Dehalogenation (e.g., Flavin-dependent Monooxygenases)

A primary mechanism for the detoxification of halogenated phenols is oxidative dehalogenation, often catalyzed by flavin-dependent monooxygenases. rsc.orgnih.gov These enzymes utilize a flavin cofactor, such as flavin adenine (B156593) dinucleotide (FAD), to incorporate one atom of molecular oxygen into the phenolic substrate as a hydroxyl group. nih.govnih.gov This hydroxylation destabilizes the carbon-halogen bond, leading to the elimination of the halide ion. rsc.orgnih.gov

The catalytic cycle of these enzymes involves the reduction of FAD, which then reacts with molecular oxygen to form a C4a-hydroperoxy-flavin intermediate. nih.gov This intermediate is a powerful oxidizing agent that hydroxylates the aromatic ring. rsc.orgnih.gov The efficiency of this process can be influenced by the pKa of the phenol (B47542), with more easily deprotonated phenols often being better substrates. rsc.org

Flavin-dependent monooxygenases can be single-component enzymes or part of two-component systems where a separate reductase enzyme is responsible for regenerating the reduced flavin cofactor. nih.gov These enzymatic systems are crucial for preparing the halogenated compound for further breakdown by ring-cleavage enzymes. nih.gov

Microbial Degradation Processes (e.g., by Arthrobacter sp., Rhodococcus sp.)

Various bacterial species have demonstrated the ability to degrade halogenated phenols. Among these, species of Arthrobacter and Rhodococcus are notable for their metabolic versatility. researchgate.netresearchgate.net

Arthrobacter sp. are known to degrade a range of chlorophenols. nih.gov For instance, Arthrobacter chlorophenolicus A6 can grow on mixtures of phenolic compounds, and Arthrobacter sp. SPG has been shown to degrade 2-chloro-4-aminophenol. nih.govnih.gov The degradation pathway in Arthrobacter sp. SPG is initiated by a deaminase that converts 2-chloro-4-aminophenol to chlorohydroquinone (B41787), which is then dehalogenated to hydroquinone (B1673460) before the aromatic ring is cleaved. nih.gov The degradation of phenol by Arthrobacter species often proceeds through the formation of catechol, which is then funneled into the β-ketoadipate pathway. mdpi.com

Rhodococcus sp. are also well-documented degraders of various aromatic compounds, including halogenated phenols. researchgate.netmdpi.com These bacteria are often found in contaminated environments and can metabolize a wide array of pollutants. mdpi.com Some Rhodococcus strains can utilize nitrophenols and halogenated phenols as their sole source of carbon and energy. researchgate.netnih.gov The degradation of these compounds by Rhodococcus often involves monooxygenase enzymes that hydroxylate the aromatic ring, leading to the removal of substituents and subsequent ring cleavage. nih.gov

Metabolite Identification and Analysis in Environmental Systems

Identifying the intermediate products of biodegradation is crucial for understanding the complete degradation pathway of a compound like this compound. This is typically achieved using analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). nih.gov

For example, in the degradation of the related compound 4-chloro-2-aminophenol by Burkholderia sp. RKJ 800, 4-chlorocatechol (B124253) was identified as a major intermediate. nih.gov Similarly, the degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG was found to proceed through chlorohydroquinone and hydroquinone. nih.gov The identification of these metabolites allows researchers to propose detailed degradation pathways. nih.govnih.gov

In the case of this compound, one could hypothesize a pathway initiated by deamination to form 2-chloro-4-fluorophenol, followed by dehalogenation to form a fluorinated catechol or hydroquinone derivative. The specific metabolites would depend on the enzymes produced by the degrading microorganisms.

Photochemical Transformations and Environmental Persistence

In addition to biodegradation, halogenated phenols can undergo photochemical transformations in the environment, particularly when exposed to ultraviolet (UV) radiation. nih.gov Direct photolysis can contribute to the degradation of these compounds, but the process is often enhanced by the presence of photocatalysts like titanium dioxide (TiO₂) or through advanced oxidation processes that generate highly reactive radicals. nih.govnih.gov

The rate of photodegradation is influenced by factors such as pH and the presence of other substances in the water, like natural organic matter, which can absorb UV light and reduce the efficiency of the process. nih.gov The degradation of halogenated phenols by UV-based advanced oxidation processes typically involves oxidation by hydroxyl radicals. nih.gov

The initial products of photodegradation can sometimes be more toxic than the parent compound. nih.gov However, with sufficient exposure, these intermediates can be further broken down into less toxic products, eventually leading to complete mineralization. nih.govresearchgate.net The persistence of a compound like this compound in the environment will therefore depend on a combination of its susceptibility to microbial degradation and its stability under sunlight.

Q & A

Q. What are the optimal synthetic routes for 3-Amino-2-chloro-4-fluorophenol, and how can yield and purity be maximized?

  • Methodological Answer : The synthesis typically involves halogenation and amination of phenol derivatives. For example, fluorination can be achieved using fluoroboric acid (HBF₄) under controlled temperature (0–5°C), followed by chlorination with sulfuryl chloride (SO₂Cl₂) at 40–60°C. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity .
  • Key Parameters :
StepReagent/ConditionYield (%)Purity (%)
FluorinationHBF₄, 0–5°C65–7085–90
ChlorinationSO₂Cl₂, 50°C75–8090–95
PurificationEthanol recrystallization>98

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identifies substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, amino group at δ 4.5–5.0 ppm) .
  • FTIR : Confirms functional groups (N-H stretch at ~3400 cm⁻¹, C-F at 1200–1100 cm⁻¹) .
  • LC-MS : Validates molecular weight (MW: 161.56 g/mol) and detects impurities .

Q. How do the chlorine and fluorine substituents influence the compound’s stability under varying pH conditions?

  • Methodological Answer : Stability studies in buffered solutions (pH 2–12) show degradation at extreme pH due to hydrolysis of the amino group. Fluorine’s electron-withdrawing effect reduces electron density on the aromatic ring, slowing nucleophilic attack. Chlorine enhances oxidative stability but increases susceptibility to photodegradation .
  • Stability Data :
pHHalf-Life (25°C)Major Degradation Pathway
248 hoursAmino group protonation
7>1 weekMinimal degradation
1212 hoursHydroxide ion attack

Advanced Research Questions

Q. What reaction mechanisms govern the regioselectivity of nucleophilic aromatic substitution (NAS) in this compound?

  • Methodological Answer : The chlorine atom at position 2 is meta-directing, while the amino group at position 3 is ortho/para-directing. NAS occurs preferentially at position 4 (fluorine site) due to lower activation energy, as shown by DFT calculations. Kinetic studies using HPLC-monitored reactions with sodium methoxide (NaOMe) in DMF confirm this trend .
  • DFT Findings :
PositionActivation Energy (kcal/mol)
C-2 (Cl)28.5
C-4 (F)22.1

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity in catalytic cross-coupling reactions?

  • Methodological Answer : DFT calculations (B3LYP/6-31G*) model the electron density distribution, identifying C-4 as the most electrophilic site (Fukui indices: f⁺ = 0.12). Molecular docking with palladium catalysts (e.g., Pd(PPh₃)₄) predicts binding affinity at the amino group, facilitating Suzuki-Miyaura coupling .

Q. What strategies resolve contradictions in reported catalytic activity of this compound in heterocyclic synthesis?

  • Methodological Answer : Divergent results arise from solvent polarity and catalyst choice. For example, using DMF vs. THF alters reaction pathways:
  • Case Study : Synthesis of benzoxazoles:
SolventCatalystYield (%)Byproduct Formation
DMFCuI85<5%
THFCuI6020% (dimerization)
Standardizing reaction conditions (e.g., anhydrous DMF, 80°C) and using scavengers (e.g., molecular sieves) improves reproducibility .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and goggles (PAC-1: 2.1 mg/m³) .
  • Spill Management : Absorb with diatomite, dispose as hazardous waste .
  • Storage : 0–6°C in airtight containers to prevent oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.